molecular formula C21H20N4O3S3 B5034301 (3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5034301
M. Wt: 472.6 g/mol
InChI Key: ZLJDKPJUTFGFEV-UHFFFAOYSA-N
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Description

(3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a thienopyrazole core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole with 4-(2-thienylsulfonyl)piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thienyl or piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

The compound’s potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE apart is its unique thienopyrazole core structure combined with the thienylsulfonyl piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S3/c1-15-17-14-18(30-21(17)25(22-15)16-6-3-2-4-7-16)20(26)23-9-11-24(12-10-23)31(27,28)19-8-5-13-29-19/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJDKPJUTFGFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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